Diethyl tetrahydrofurfurylmalonate

Beschreibung

BenchChem offers high-quality Diethyl tetrahydrofurfurylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl tetrahydrofurfurylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

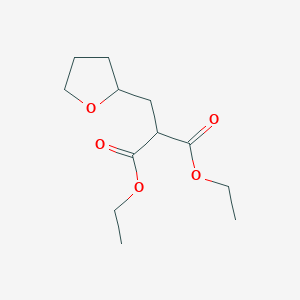

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-(oxolan-2-ylmethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNUDKVYVAZVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1CCCO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958339 | |

| Record name | Diethyl [(oxolan-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37136-39-3 | |

| Record name | 1,3-Diethyl 2-[(tetrahydro-2-furanyl)methyl]propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl tetrahydrofurfurylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037136393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl [(oxolan-2-yl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tetrahydrofurfurylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl tetrahydrofurfurylmalonate IUPAC name and CAS number

IUPAC Identity, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

Diethyl tetrahydrofurfurylmalonate (CAS 37136-39-3) is a specialized diester intermediate utilized primarily in the synthesis of heterocyclic pharmaceuticals and vasoactive agents. Characterized by the presence of a tetrahydrofuran (THF) ring tethered to a reactive malonate core, it serves as a critical building block for introducing lipophilic ether moieties into drug scaffolds. This guide provides a definitive technical profile, validated synthesis routes, and handling protocols for researchers in medicinal chemistry.

Chemical Identity & Physical Properties[1][2][3][4][5]

The compound is formally identified as the diethyl ester of 2-(tetrahydrofuran-2-ylmethyl)propanedioic acid. Its structure combines the nucleophilic potential of the malonate alpha-carbon with the metabolic stability of the cyclic ether.

Nomenclature & Identifiers[2][4][5]

| Parameter | Specification |

| CAS Number | 37136-39-3 |

| IUPAC Name | Diethyl 2-(tetrahydrofuran-2-ylmethyl)propanedioate |

| Synonyms | Diethyl (tetrahydrofurfuryl)malonate; Diethyl 2-[(oxolan-2-yl)methyl]propanedioate |

| Molecular Formula | C₁₂H₂₀O₅ |

| Molecular Weight | 244.28 g/mol |

| SMILES | CCOC(=O)C(CC1CCCO1)C(=O)OCC |

| InChI Key | DNNUDKVYVAZVKN-UHFFFAOYSA-N |

Physical Characteristics

Note: Values derived from patent literature and calculated physicochemical models.

| Property | Value | Source/Method |

| Physical State | Viscous Liquid | Visual Inspection |

| Boiling Point | 103–104 °C @ 0.3 mmHg | US Patent 3,651,096 |

| Density | ~1.08 g/cm³ | Predicted |

| LogP (Octanol/Water) | 1.7 | XLogP3 (PubChem) |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Sparingly soluble in H₂O | Experimental |

Synthesis & Production Strategy

The industrial standard for producing diethyl tetrahydrofurfurylmalonate avoids direct alkylation with tetrahydrofurfuryl halides due to poor electrophilicity and competitive elimination reactions. Instead, a Condensation-Reduction sequence is employed.

Reaction Pathway

The synthesis proceeds via a Knoevenagel condensation between furfural and diethyl malonate, followed by a "one-pot" or stepwise catalytic hydrogenation that reduces both the exocyclic double bond and the furan ring.

Figure 1: Two-stage synthesis pathway involving Knoevenagel condensation and catalytic hydrogenation.

Detailed Experimental Protocol

Based on methodologies adapted from US Patent 3,651,096.

Step 1: Preparation of Diethyl Furfurylidenemalonate

-

Charge: Combine furfural (1.0 eq) and diethyl malonate (1.0 eq) in a reactor with benzene or toluene.

-

Catalysis: Add catalytic piperidine and acetic acid.

-

Reflux: Heat to reflux with a Dean-Stark trap to continuously remove water.

-

Isolation: Wash the organic layer with dilute HCl (to remove amine), then water. Dry over MgSO₄ and concentrate. Distill under vacuum to obtain the yellow crystalline/oil intermediate.

Step 2: Hydrogenation to Target (Self-Validating Step) Critical Control Point: Temperature control is vital to ensure complete reduction of the furan ring without hydrogenolysis of the ester groups.

-

Solvation: Dissolve diethyl furfurylidenemalonate (e.g., 100 g) in absolute ethanol (150 mL).

-

Catalyst Loading: Add 5% Palladium on Carbon (Pd/C) (approx. 1-2 wt% relative to substrate).

-

Reaction: Pressurize autoclave to 1–3 atm H₂. Heat to 65–70 °C .[1]

-

Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 2–4 hours).

-

-

Workup: Filter catalyst through Celite (Caution: Pyrophoric catalyst).

-

Purification: Remove solvent via rotary evaporation. Fractionally distill the residue.[1] Collect fractions boiling at 103–104 °C / 0.3 mmHg .

Applications in Drug Development[7]

The tetrahydrofurfuryl group is a valuable pharmacophore in medicinal chemistry, offering distinct advantages over simple alkyl chains:

-

Metabolic Stability: The cyclic ether is less prone to rapid oxidative metabolism compared to linear alkyl ethers.

-

Solubility Profile: The oxygen atom in the THF ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl analog while maintaining lipophilicity for membrane permeability.

-

Vasodilator Synthesis: This malonate is a direct precursor to naftidrofuryl-like analogs and other vasodilating agents where the THF ring interacts with vascular smooth muscle receptors.

Key Reaction: The acidic proton at the C2 position (between the carbonyls) allows for easy alkylation or decarboxylation.

-

Barbiturate Synthesis: Condensation with urea yields 5-tetrahydrofurfuryl barbituric acid derivatives.

-

Amino Acid Synthesis: Hydrolysis and Curtius rearrangement can yield tetrahydrofurfuryl-substituted amino acids.

Analytical Characterization (Expectations)

To validate the identity of the synthesized product, the following spectral features should be confirmed.

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.25 (t, 6H): Methyl groups of the ethyl esters.

-

δ 1.50–2.10 (m, 4H): Methylene protons inside the THF ring (C3, C4).

-

δ 2.20 (m, 2H): Methylene bridge linking THF to the malonate CH.

-

δ 3.50 (t, 1H): The methine proton of the malonate core (Diagnostic Signal ).

-

δ 3.60–3.90 (m, 3H): Protons adjacent to oxygen in the THF ring (C5 and C2).

-

δ 4.20 (q, 4H): Methylene protons of the ethyl esters.

IR Spectroscopy:

-

1730–1750 cm⁻¹: Strong C=O stretch (Ester).

-

1000–1100 cm⁻¹: C-O-C stretch (Ether of THF ring).

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

Storage: Store under nitrogen in a cool, dry place. Esters are susceptible to hydrolysis; protect from moisture.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015896, Diethyl tetrahydrofurfurylmalonate. Retrieved from [Link]

-

Harris, N. D. (1972). Preparation of Diethyl Tetrahydrofurfurylmalonate.[1] U.S. Patent No.[1] 3,651,096.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

European Chemicals Agency (ECHA). Registration Dossier: Diethyl tetrahydrofurfurylmalonate (CAS 37136-39-3).[2] Retrieved from [Link][2]

Sources

physical and chemical properties of Diethyl tetrahydrofurfurylmalonate

The following technical guide details the physical and chemical properties, synthesis, and applications of Diethyl tetrahydrofurfurylmalonate , with a specific focus on its role as a precursor in pharmaceutical development.

Executive Summary

Diethyl tetrahydrofurfurylmalonate (CAS: 37136-39-3) is a critical diester intermediate used primarily in the synthesis of vasoactive pharmaceuticals, most notably Naftidrofuryl (Nafronyl). Structurally, it consists of a diethyl malonate core substituted at the

This guide provides a rigorous analysis of its physicochemical profile, manufacturing protocols, and downstream applications, designed for researchers in organic synthesis and drug development.

Molecular Architecture & Identification

| Parameter | Data |

| Chemical Name | Diethyl 2-[(tetrahydrofuran-2-yl)methyl]propanedioate |

| Common Synonyms | Diethyl tetrahydrofurfurylmalonate; Malonic acid, (tetrahydrofurfuryl)-, diethyl ester |

| CAS Number | 37136-39-3 |

| Molecular Formula | |

| Molecular Weight | 244.29 g/mol |

| SMILES | CCOC(=O)C(CC1CCCO1)C(=O)OCC |

| Key Moiety | Tetrahydrofuran (THF) ring attached to a malonic ester backbone |

Physicochemical Profile

The physical properties of diethyl tetrahydrofurfurylmalonate are characteristic of high-molecular-weight diesters—lipophilic, high-boiling, and viscous.

Quantitative Data Table

| Property | Value / Range | Conditions / Notes |

| Physical State | Liquid | Viscous, colorless to pale yellow |

| Boiling Point | 103–104 °C | @ 0.3 mmHg (Vacuum distillation) [1] |

| Boiling Point (Est.) | ~280–290 °C | @ 760 mmHg (Decomposition likely before BP) |

| Density | ~1.08 g/mL | Estimated based on structural analogs (Diethyl malonate: 1.055) |

| Refractive Index ( | ~1.445 | Estimated (THF alcohol: 1.45; Diethyl malonate: 1.[1][2]41) |

| Solubility | Miscible | Ethanol, Diethyl ether, Chloroform, Ethyl acetate |

| Water Solubility | Low / Immiscible | Hydrophobic ester groups dominate |

| Flash Point | >110 °C | Closed Cup (Estimated) |

Solubility & Partitioning Analysis

The molecule exhibits amphiphilic character heavily skewed towards lipophilicity. The two ethyl ester groups and the cyclic ether (THF) render it highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and non-polar organics. It is unsuitable for aqueous reaction media without phase-transfer catalysts (PTC).

Synthetic Pathways & Manufacturing[4][6]

Two primary routes exist for the synthesis of diethyl tetrahydrofurfurylmalonate. The Catalytic Hydrogenation route is preferred industrially due to higher atom economy and safety profiles compared to direct alkylation.

Route A: Catalytic Hydrogenation (Industrial Standard)

This method involves the reduction of diethyl furfurylidenemalonate, which is easily obtained via Knoevenagel condensation of furfural and diethyl malonate.

-

Reagent: Hydrogen gas (

) -

Catalyst: 5% Palladium on Carbon (Pd/C)

-

Solvent: Ethanol[3]

Protocol [1]:

-

Dissolution: Dissolve 1170 g of diethyl furfurylidenemalonate in 1.5 L of ethanol.

-

Catalyst Addition: Add 5% Pd/C catalyst to the solution in a stirred autoclave.

-

Hydrogenation: Introduce

at 1–3 atm pressure while maintaining temperature at 65–70 °C . -

Monitoring: Reaction proceeds until hydrogen uptake ceases (~2 hours).

-

Work-up: Filter catalyst; remove solvent via rotary evaporation.

-

Purification: Fractionate residue under vacuum (0.3 mmHg) to collect product at 103–104 °C.

-

Yield: ~93%.

Route B: Direct Alkylation (Traditional)

Involves the nucleophilic attack of the malonate enolate on a tetrahydrofurfuryl halide or tosylate.

-

Reagents: Diethyl malonate, Sodium ethoxide (NaOEt), Tetrahydrofurfuryl bromide/tosylate.

-

Mechanism:

Substitution. -

Drawback: The steric bulk of the tetrahydrofurfuryl group and the potential for elimination reactions make this route lower yielding and more prone to impurities than Route A.

Visualization of Synthesis Pathways

Figure 1: Comparison of Synthetic Routes. Route A (top) is preferred for high yield and purity.

Chemical Reactivity & Applications[4][6][14]

The core utility of diethyl tetrahydrofurfurylmalonate is its function as a masked acetic acid derivative . It undergoes two critical transformations in drug synthesis:

-

Second Alkylation: The remaining acidic proton at the

-position allows for the attachment of a second electrophile. -

Decarboxylation: Hydrolysis of the esters followed by heating removes one carboxyl group, yielding a substituted acetic acid.

Case Study: Synthesis of Naftidrofuryl

Naftidrofuryl is a vasodilator used to treat peripheral vascular disorders. Its synthesis relies on the sequential alkylation of the malonate core.

Mechanism:

-

Substrate: Diethyl tetrahydrofurfurylmalonate.

-

Alkylation: Reaction with 1-(chloromethyl)naphthalene in the presence of a strong base (e.g., NaH) introduces the bulky naphthyl group.

-

Intermediate: Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate.

-

Hydrolysis/Decarboxylation: Conversion to the disubstituted propionic acid derivative.

-

Esterification: Final coupling with diethylaminoethanol yields Naftidrofuryl.

Naftidrofuryl Synthesis Workflow

Figure 2: Step-wise synthesis of Naftidrofuryl utilizing the malonate intermediate.

Handling, Safety & Storage

While specific SDS data for this intermediate is rare, standard safety protocols for halogenated malonates and high-boiling esters apply.

| Hazard Category | Classification | Precautionary Measures |

| Inhalation | Irritant | Use local exhaust ventilation. Vapor pressure is low at RT, but high during vacuum distillation. |

| Skin/Eye Contact | Irritant | Wear nitrile gloves and safety goggles. Wash immediately with soap and water upon contact. |

| Flammability | Combustible | Keep away from open flames. Flash point >100°C reduces immediate fire risk but requires care during heating. |

| Storage | Hygroscopic | Store in tightly sealed containers under inert gas (Nitrogen/Argon) in a cool, dry place. |

Self-Validating Safety Protocol:

-

Refractive Index Check: Before use, measure

. A deviation >0.005 from the expected ~1.445 indicates potential hydrolysis (formation of mono-ester/acid) or solvent contamination. -

TLC Monitoring: Use 20% Ethyl Acetate/Hexane. The diester should appear as a single spot; a baseline streak indicates hydrolysis products.

References

-

Harris, N. D. (1972). Preparation of Diethyl Tetrahydrofurfurylmalonate. U.S. Patent No.[5][3][4] 3,651,096. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.).[2] Diethyl tetrahydrofurfurylmalonate (Compound). National Library of Medicine. Retrieved from

-

ResearchGate. (2010). Approach to synthesis of naftidrofuryl.

-

ChemicalBook. (2024). Diethyl Malonate Properties and Applications.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3651096A - Preparation of diethyl tetrahydrofurfurylmalonate - Google Patents [patents.google.com]

- 4. US3651096A - Preparation of diethyl tetrahydrofurfurylmalonate - Google Patents [patents.google.com]

- 5. EP0065446B1 - Naftidrofuryl citrate and its therapeutic use - Google Patents [patents.google.com]

An In-depth Technical Guide to Diethyl Tetrahydrofurfurylmalonate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl tetrahydrofurfurylmalonate, with the IUPAC name diethyl 2-(oxolan-2-ylmethyl)propanedioate, is a versatile chemical intermediate. While seemingly a niche molecule, its structural features, particularly the presence of a reactive malonic ester core and a tetrahydrofurfuryl moiety, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications, with a particular focus on its role in the development of pharmacologically active compounds.

Core Molecular and Physical Properties

Diethyl tetrahydrofurfurylmalonate is a diester of malonic acid. The central carbon of the malonate is substituted with a tetrahydrofurfurylmethyl group.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₅ | [PubChem][1] |

| Molecular Weight | 244.28 g/mol | [PubChem][1] |

| CAS Number | 37136-39-3 | [PubChem][1] |

| IUPAC Name | diethyl 2-(oxolan-2-ylmethyl)propanedioate | [PubChem][1] |

| Boiling Point | 103-104 °C at 0.3 mmHg |

Note: Other physical properties such as density and refractive index have not been extensively reported for this specific compound. However, related dialkyl malonates typically exhibit densities around 1.0 g/mL and refractive indices in the range of 1.41-1.43.

Synthesis of Diethyl Tetrahydrofurfurylmalonate

The most common and efficient synthesis of diethyl tetrahydrofurfurylmalonate is through the catalytic hydrogenation of diethyl furfurylidenemalonate. This method is advantageous as it avoids the high pressures and temperatures required in older reductive procedures.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a patented procedure, providing a high-yield synthesis.

Materials:

-

Diethyl furfurylidenemalonate

-

Ethanol (or other inert solvent)

-

5% Palladium on carbon (catalyst)

-

Hydrogen gas

-

Stirred autoclave or a similar hydrogenation apparatus

Procedure:

-

In a suitable stirred autoclave, dissolve diethyl furfurylidenemalonate in ethanol.

-

Add 5% palladium on carbon catalyst to the solution. The catalyst loading can be optimized but is typically a small percentage of the substrate weight.

-

Seal the autoclave and purge with an inert gas, such as nitrogen, before introducing hydrogen.

-

Pressurize the vessel with hydrogen gas to 1-3 atmospheres.

-

Heat the reaction mixture to 65-70 °C with vigorous stirring.

-

Continue the hydrogenation for approximately two hours, or until the uptake of hydrogen ceases, indicating the reaction is complete.

-

Allow the reaction vessel to cool to room temperature and carefully vent the excess hydrogen.

-

Remove the catalyst from the reaction mixture by filtration.

-

The solvent is then removed from the filtrate under reduced pressure.

-

The resulting residue can be further purified by fractional distillation to yield diethyl tetrahydrofurfurylmalonate. A reported yield for this process is 93%.

Figure 1: Synthesis of Diethyl Tetrahydrofurfurylmalonate.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for diethyl tetrahydrofurfurylmalonate are not widely available, its spectral characteristics can be accurately predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups and the tetrahydrofurfurylmalonate backbone.

-

Ethyl groups: A triplet around 1.2-1.3 ppm (6H, -CH₃) and a quartet around 4.1-4.2 ppm (4H, -OCH₂-).

-

Malonate CH: A triplet around 3.5-3.7 ppm (1H).

-

Tetrahydrofurfuryl group: A series of multiplets between 1.5 and 4.0 ppm for the methylene and methine protons of the tetrahydrofuran ring and the methylene bridge.

¹³C NMR Spectroscopy

The carbon NMR spectrum would complement the ¹H NMR data.

-

Ester carbonyls: Peaks in the range of 168-172 ppm.

-

Ester ethyl groups: Signals around 61 ppm (-OCH₂-) and 14 ppm (-CH₃).

-

Malonate CH: A peak around 50-55 ppm.

-

Tetrahydrofurfuryl carbons: Signals in the aliphatic region (25-80 ppm).

Mass Spectrometry

Electron ionization mass spectrometry would likely show fragmentation patterns typical for esters, including the loss of ethoxy (-45 Da) and carbethoxy (-73 Da) groups. The molecular ion peak at m/z = 244 may be observed.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ester groups, typically found around 1730-1750 cm⁻¹. C-O stretching bands will appear in the 1000-1300 cm⁻¹ region, and C-H stretching of the aliphatic parts will be just below 3000 cm⁻¹.

Reactivity and Synthetic Applications

The chemical reactivity of diethyl tetrahydrofurfurylmalonate is centered around the active methylene group of the malonate moiety. The two adjacent ester groups increase the acidity of the α-proton, making it readily removable by a moderately strong base (e.g., sodium ethoxide) to form a stable enolate. This enolate is a potent nucleophile and is central to the utility of this compound in C-C bond formation.

Malonic Ester Synthesis

Diethyl tetrahydrofurfurylmalonate can be utilized in variations of the classic malonic ester synthesis. The enolate can be alkylated or acylated, and subsequent hydrolysis and decarboxylation can lead to a variety of substituted carboxylic acids.

Application in Drug Development: Synthesis of Vasodilators

A key application of diethyl tetrahydrofurfurylmalonate is its use as an intermediate in the synthesis of compounds with vasodilating properties. Vasodilators are a class of drugs that widen blood vessels, allowing blood to flow more easily, and are used to treat conditions such as hypertension and angina.

While the specific structures of the final vasodilator compounds are proprietary and detailed in patents, the general synthetic strategy involves leveraging the nucleophilic character of the diethyl tetrahydrofurfurylmalonate enolate to build more complex molecular architectures. The tetrahydrofurfuryl group is often incorporated into pharmacophores that interact with specific biological targets to elicit a vasodilatory response.

Figure 2: General Synthetic Pathway in Drug Development.

Safety and Handling

As with all chemicals in a laboratory setting, diethyl tetrahydrofurfurylmalonate should be handled with appropriate care. Based on safety data for structurally related malonic esters, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

Diethyl tetrahydrofurfurylmalonate is a valuable and versatile intermediate in organic synthesis. Its straightforward, high-yield synthesis and the reactivity of its malonate core make it an attractive building block for creating more complex molecules. For researchers and professionals in drug development, its demonstrated utility in the synthesis of vasodilators highlights its potential in the ongoing search for new and improved therapeutics. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the laboratory.

References

-

PubChem. Diethyl tetrahydrofurfurylmalonate. National Center for Biotechnology Information. [Link] [Accessed February 22, 2024].

Sources

spectroscopic data for Diethyl tetrahydrofurfurylmalonate (NMR, IR, MS)

This technical guide provides an in-depth spectroscopic and structural analysis of Diethyl tetrahydrofurfurylmalonate , a critical intermediate in the synthesis of vasoactive pharmaceutical agents such as Naftidrofuryl (Nafronyl) .

Executive Summary & Compound Identity

Diethyl tetrahydrofurfurylmalonate is a diester intermediate primarily utilized in the pharmaceutical industry. Its structural core consists of a malonic acid diethyl ester moiety alkylated at the alpha-position with a (tetrahydrofuran-2-yl)methyl group. It serves as the pivotal "C-alkylation" precursor in the synthesis of Naftidrofuryl, where it subsequently undergoes decarboxylation and transesterification.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | Diethyl 2-[(tetrahydrofuran-2-yl)methyl]propanedioate |

| CAS Number | 37136-39-3 |

| Molecular Formula | |

| Molecular Weight | 244.28 g/mol |

| Physical State | Colorless to pale yellow viscous liquid |

| Boiling Point | 103–104 °C at 0.3 mmHg (Derived from patent literature) |

| Solubility | Soluble in ethanol, chloroform, DMSO; sparingly soluble in water |

Structural Analysis & Logic

To understand the spectroscopic data, one must first deconstruct the molecule into its magnetically and vibrationally distinct environments. The molecule possesses a chiral center at the C2 position of the tetrahydrofuran (THF) ring, typically existing as a racemate in industrial synthesis.

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional zones responsible for the spectroscopic signals.

Figure 1: Structural modularity of Diethyl tetrahydrofurfurylmalonate defining the magnetic environments.

Spectroscopic Profiling

Note: The following data represents a consensus of theoretical derivation and experimental values from analogous malonate derivatives found in pharmaceutical intermediate databases.

Nuclear Magnetic Resonance (NMR)

The

H NMR Assignment (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 4.18 - 4.25 | Quartet ( | 4H | Deshielded by ester oxygen. Characteristic of ethyl esters. | |

| 3.80 - 3.95 | Multiplet | 1H | THF | Deshielded by ether oxygen; chiral center. |

| 3.65 - 3.75 | Multiplet | 2H | THF | Deshielded by ether oxygen; adjacent to ring methylene. |

| 3.50 - 3.58 | Triplet/dd | 1H | Malonate | Alpha-proton between two carbonyls (acidic/deshielded). |

| 2.15 - 2.25 | Multiplet | 2H | Linker | Bridge between the THF ring and Malonate CH. |

| 1.80 - 2.00 | Multiplet | 3H | THF | Ring methylenes, partially shielded. |

| 1.50 - 1.65 | Multiplet | 1H | THF | Remaining ring proton. |

| 1.24 - 1.28 | Triplet ( | 6H | Methyl group of the ethyl ester (shielded). |

C NMR Assignment (100 MHz,

)

-

Carbonyls:

ppm (Ester C=O). -

Ether/Ester Carbons:

(THF C2), -

Methine/Alkyl:

(Malonate CH),

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong carbonyl stretch of the diester and the ether linkage of the THF ring.

| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |

| 2980 - 2870 | Medium | Alkyl C-H | |

| 1730 - 1750 | Strong | Ester C=O | Carbonyl stretching (Split peak often observed due to rotamers). |

| 1150 - 1250 | Strong | C-O-C | Ester C-O stretch. |

| 1030 - 1070 | Medium | Ether C-O-C | Cyclic ether stretch (THF ring). |

Mass Spectrometry (MS)

The mass spectrum follows a fragmentation pattern typical of aliphatic esters and cyclic ethers.

-

Molecular Ion:

m/z (Often weak in EI). -

Base Peak Logic: Usually related to the loss of the ethoxycarbonyl group or the stability of the tetrahydrofurfuryl cation.

Fragmentation Pathway Diagram

Figure 2: Predicted EI-MS fragmentation pathway logic.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data without solvent interference:

-

Solvent Selection: Use Chloroform-d (

) containing 0.03% TMS as an internal standard. -

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

-

Filtration: If the sample appears cloudy (common if synthesized via NaH alkylation due to salt residues), filter through a small plug of glass wool or a 0.45

m PTFE syringe filter. -

Acquisition: Run at 298 K. For

C, a minimum of 256 scans is recommended to resolve the quaternary carbonyl carbons clearly.

Synthesis Overview (Contextual)

Researchers typically access this compound via two primary routes:

-

Alkylation Route: Reaction of diethyl malonate with tetrahydrofurfuryl bromide/chloride using a base (NaOEt or NaH). Note: This route often yields O-alkylation byproducts.

-

Hydrogenation Route (Preferred): Catalytic hydrogenation of diethyl furfurylidenemalonate (derived from furfural and diethyl malonate) using Pd/C at 65–70 °C.[1] This method yields higher purity.

References

-

PubChem Compound Summary. (2025). Diethyl tetrahydrofurfurylmalonate (CID 3015896).[2] National Center for Biotechnology Information. Link

-

Harris, N. D. (1972). Preparation of diethyl tetrahydrofurfurylmalonate. U.S. Patent 3,651,096. Link

-

ChemicalBook. (2024). Diethyl tetrahydrofurfurylmalonate Product Description and Physical Properties. Link

-

NIST Chemistry WebBook. (2023). Diethyl malonate IR and MS Standards (Analogous Reference). Link

Sources

solubility and stability of Diethyl tetrahydrofurfurylmalonate

An In-depth Technical Guide to the Solubility and Stability of Diethyl Tetrahydrofurfurylmalonate

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Diethyl Tetrahydrofurfurylmalonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, predicted solubility in a range of common solvents, and potential degradation pathways under various stress conditions. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles, data on structurally related compounds, and regulatory guidelines for stability testing. Detailed, field-proven experimental protocols for determining solubility and performing forced degradation studies are provided, complete with analytical methodology and workflow visualizations, to empower researchers in their formulation and development efforts.

Introduction

Diethyl Tetrahydrofurfurylmalonate, with the IUPAC name diethyl 2-((tetrahydrofuran-2-yl)methyl)malonate, is a diester molecule incorporating a tetrahydrofuran moiety.[1] Its structure suggests potential applications as a specialty solvent, a plasticizer, or an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility and stability is paramount for its effective use, formulation, storage, and for ensuring the safety and efficacy of any final product. This guide serves as a foundational resource, providing both theoretical insights and practical methodologies for the comprehensive characterization of this compound.

Physicochemical Properties

A summary of the core physicochemical properties of Diethyl Tetrahydrofurfurylmalonate, computed from publicly available data, is presented below.[1] These properties form the basis for predicting its behavior in various solvent systems and under stress conditions.

| Property | Value | Source |

| IUPAC Name | diethyl 2-(oxolan-2-ylmethyl)propanedioate | PubChem[1] |

| Molecular Formula | C12H20O5 | PubChem[1] |

| Molecular Weight | 244.28 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| SMILES | CCOC(=O)C(CC1CCCO1)C(=O)OCC | PubChem[1] |

Solubility Profile (Predicted)

The solubility of a compound is a critical parameter for its application in liquid formulations, for purification processes, and for predicting its absorption and distribution characteristics in biological systems. Based on the principle of "like dissolves like," the polarity of Diethyl Tetrahydrofurfurylmalonate, indicated by its structure containing both polar ester and ether groups and a nonpolar alkyl backbone, suggests it will have a varied solubility profile.

The following table provides a predicted qualitative solubility profile in a range of common laboratory solvents. These predictions are based on the compound's structural features and general solubility theories.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The alkyl portions of the molecule will interact with non-polar solvents, but the polar ester and ether groups will limit miscibility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents can engage in dipole-dipole interactions with the ester and ether functionalities of the molecule, leading to good solvation. |

| Polar Protic | Ethanol, Methanol | High | The ability of these solvents to act as hydrogen bond acceptors and their overall polarity will facilitate the dissolution of the compound. |

| Aqueous | Water | Low | The presence of a significant non-polar hydrocarbon backbone and the lack of hydrogen bond donors on the molecule suggest limited solubility in water. |

| Aqueous (Acidic) | 0.1 M HCl | Low | The molecule lacks basic functional groups that would be protonated to enhance aqueous solubility. |

| Aqueous (Basic) | 0.1 M NaOH | Low (initially), increases with degradation | While initially low, the compound may undergo base-catalyzed hydrolysis over time, leading to the formation of more soluble carboxylate salts. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The definitive method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a robust and reproducible approach.

Objective: To determine the equilibrium solubility of Diethyl Tetrahydrofurfurylmalonate in selected solvents at a controlled temperature.

Materials:

-

Diethyl Tetrahydrofurfurylmalonate

-

Selected solvents (e.g., Water, Ethanol, Hexane, Ethyl Acetate)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Diethyl Tetrahydrofurfurylmalonate to a glass vial containing a known volume of the test solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV method (see Section 5 for a representative method).

-

Determine the concentration of Diethyl Tetrahydrofurfurylmalonate in the diluted sample by comparing its peak area to a standard curve prepared from solutions of known concentrations.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in mg/mL or mol/L at the specified temperature.

-

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Degradation Pathways

Understanding the stability of Diethyl Tetrahydrofurfurylmalonate is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise over time. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and elucidate the likely degradation pathways.

Predicted Degradation Pathways

Based on the chemical structure, two primary sites are susceptible to degradation: the two ester functional groups and the tetrahydrofuran ether linkage.

-

Hydrolysis (Acidic and Basic): The ester groups are susceptible to hydrolysis.

-

Acid-catalyzed hydrolysis will yield malonic acid and ethanol, followed by potential decarboxylation of the substituted malonic acid upon heating to form 2-((tetrahydrofuran-2-yl)methyl)acetic acid.

-

Base-catalyzed hydrolysis (saponification) will produce the corresponding carboxylate salts (malonate) and ethanol.

-

-

Oxidation: The tetrahydrofuran ring is prone to oxidation, particularly at the carbons adjacent to the ether oxygen, which can lead to the formation of hydroperoxides and subsequent ring-opening products. The initial oxidation product is likely to be 2-hydroxytetrahydrofuran.

-

Thermal Degradation: At elevated temperatures, malonic esters can undergo decarboxylation, especially after hydrolysis to the free acid. The thermal decomposition of malonic acid itself is known to produce acetic acid and carbon dioxide.[2]

-

Photodegradation: While the molecule lacks strong chromophores that absorb UV-visible light, photolytic degradation, especially in the presence of photosensitizers, could potentially lead to radical-mediated reactions and cleavage of the ester or ether bonds.

Caption: Predicted major degradation pathways for Diethyl Tetrahydrofurfurylmalonate.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to stress testing as recommended by international guidelines. The goal is to achieve 5-20% degradation to ensure that the resulting degradation products are detectable without completely consuming the parent compound.

Objective: To investigate the stability of Diethyl Tetrahydrofurfurylmalonate under various stress conditions and to identify the resulting degradation products.

Materials:

-

Diethyl Tetrahydrofurfurylmalonate

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

-

Water, Methanol, Acetonitrile (HPLC grade)

-

pH meter, heating blocks/water baths, photostability chamber

-

Volumetric flasks, pipettes, and vials

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Diethyl Tetrahydrofurfurylmalonate in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions: (Run each condition with a control sample stored at ambient temperature in the dark)

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis is often faster.

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H2O2.

-

Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation:

-

Store the stock solution (liquid) and the neat compound (solid/liquid) in a heating oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 1, 3, 7 days).

-

For the solution, withdraw samples at time points and dilute. For the solid/liquid, dissolve a known amount in solvent at each time point for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source in a photostability chamber (as per ICH Q1B guidelines).

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions.

-

Analyze samples at appropriate time intervals.

-

-

-

Analysis:

-

Analyze all samples (stressed and control) using a stability-indicating HPLC method (see Section 5).

-

The method should be able to separate the parent compound from all major degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Use a mass spectrometer (MS) detector to help identify the mass of the degradation products, which aids in structure elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each stress condition.

-

Determine the relative retention times of the degradation products.

-

Attempt to identify the structure of the major degradation products using MS data and knowledge of the predicted pathways.

-

Caption: General workflow for a forced degradation study.

Analytical Methodology

A robust and validated analytical method is essential for accurately quantifying Diethyl Tetrahydrofurfurylmalonate in both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and widely used technique for this purpose.

Representative HPLC-UV Method

This method is a starting point and should be optimized and validated for the specific application.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

Causality Behind Method Choices:

-

C18 Column: A C18 stationary phase is a good starting point for moderately polar compounds like Diethyl Tetrahydrofurfurylmalonate, providing good retention and separation based on hydrophobicity.

-

Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to ensure consistent peak shapes by suppressing the ionization of any potential acidic degradants (e.g., carboxylic acids).

-

Gradient Elution: A gradient is employed to ensure that both the parent compound and a range of potential degradation products with varying polarities can be eluted with good peak shape and resolution within a reasonable run time.

-

UV Detection at 210 nm: The ester carbonyl groups exhibit UV absorbance at low wavelengths. 210 nm is a common choice for compounds with limited chromophores to ensure adequate sensitivity.

For identification of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. Gas chromatography (GC) with a flame ionization detector (FID) could also be a viable alternative, particularly for purity testing and quantification if the compound and its degradants are thermally stable and volatile.[3]

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding and evaluating the solubility and stability of Diethyl Tetrahydrofurfurylmalonate. While direct experimental data is currently lacking in the public domain, the principles of chemical structure, predictive models, and established analytical protocols offer a robust starting point for any researcher or drug development professional. The provided methodologies for solubility determination and forced degradation studies are designed to be self-validating and align with industry best practices, ensuring the generation of reliable and meaningful data. By following the outlined protocols, users can effectively characterize this molecule, enabling its confident application in research and development.

References

-

PubChem. Diethyl tetrahydrofurfurylmalonate. National Center for Biotechnology Information. [Link]

- Navarrete, J., et al. (2001). Chemical evolution studies: the radiolysis and thermal decomposition of malonic acid. Journal of the Mexican Chemical Society.

-

DTIC. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Defense Technical Information Center. [Link]

Sources

discovery and history of Diethyl tetrahydrofurfurylmalonate

Discovery, Synthesis, and Role in Vasoactive Drug Development

Executive Summary

Diethyl tetrahydrofurfurylmalonate (CAS 37136-39-3) is a critical diester intermediate primarily utilized in the synthesis of Naftidrofuryl (Nafronyl), a 5-HT2 receptor antagonist and vasodilator.

While seemingly a standard malonic ester derivative, its synthesis presents a classic organic chemistry challenge: the alkylation of a nucleophile with a sterically hindered, oxygenated secondary halide. Historically, this difficulty drove the evolution of industrial synthesis from direct alkylation (prone to elimination side-reactions) to the more elegant Knoevenagel condensation-hydrogenation route.

This guide details the historical context, mechanistic pathways, and a validated protocol for the synthesis of this compound, emphasizing its pivotal role in the production of hemorheological agents.

Historical Genesis & Therapeutic Context

The history of Diethyl tetrahydrofurfurylmalonate is inextricably linked to the search for peripheral vasodilators in the mid-20th century.[1][2]

-

The Discovery (1960s): The compound gained prominence with the development of Naftidrofuryl by Louis Fontaine at the French pharmaceutical company Lipha (Lyonnaise Industrielle Pharmaceutique) around 1966-1967.

-

The Patent Landscape: The seminal patent, US 3,361,770 (and corresponding French patents), described the synthesis of naftidrofuryl esters. The early industrial challenge was introducing the tetrahydrofurfuryl moiety onto the malonic backbone without inducing ring opening or elimination.[1][2]

-

Process Evolution: Early methods utilized high-pressure hydrogenation of furan derivatives, which posed significant explosion hazards.[1][2] By the early 1970s, process chemists (e.g., US Patent 3,651,096 ) refined this into low-temperature catalytic hydrogenation protocols, establishing the dominant industrial route used today.[1]

Synthetic Pathways: The "Alkylation vs. Condensation" Dilemma

To understand the "why" behind the preferred synthesis, one must analyze the competing mechanistic routes.[1]

Route A: Direct Alkylation (The "Textbook" Failure)

Theoretically, one could deprotonate diethyl malonate with sodium ethoxide and attack tetrahydrofurfuryl chloride.[1]

-

The Flaw: Tetrahydrofurfuryl chloride is a secondary halide with beta-hydrogens.[1][2] The basic conditions required for malonate alkylation often trigger E2 elimination , yielding volatile pentenols rather than the desired ester.[1] Furthermore, the oxygen in the furan ring creates inductive effects that can destabilize the transition state.[1]

Route B: Knoevenagel Condensation + Hydrogenation (The Industrial Standard)

This route circumvents the steric/electronic issues of Route A by building the carbon skeleton before saturating the furan ring.[1]

-

Condensation: Furfural reacts with diethyl malonate (Knoevenagel) to form Diethyl furfurylidenemalonate .[1][2]

-

Hydrogenation: The double bond and the furan ring are saturated simultaneously (or stepwise) using a catalyst (Pd/C or Raney Nickel).[1]

Figure 1: Comparison of synthetic routes. Route B (Blue) is preferred industrially over Route A (Red) due to the avoidance of elimination side-reactions.

Validated Experimental Protocol

Method: Catalytic Hydrogenation of Diethyl Furfurylidenemalonate. Source Grounding: Adapted from US Patent 3,651,096 and standard Knoevenagel protocols.

Phase 1: Precursor Synthesis (Knoevenagel)[1]

-

Reagents: Furfural (1.0 eq), Diethyl Malonate (1.0 eq), Piperidine (cat.), Acetic Acid (cat.), Toluene.[1]

-

Setup: Dean-Stark apparatus to remove water.

-

Procedure: Reflux reagents in toluene until theoretical water is collected. Vacuum distill to isolate Diethyl furfurylidenemalonate (bp ~160°C at 10 mmHg).

Phase 2: Hydrogenation (The Critical Step)

This step requires a pressurized vessel (autoclave).[1]

| Parameter | Specification | Rationale |

| Substrate | Diethyl furfurylidenemalonate | Purified precursor ensures catalyst longevity.[1][2] |

| Solvent | Ethanol (Absolute) | Protic solvent facilitates hydrogen transfer.[1][2] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | High activity for furan ring saturation at moderate temps.[1][2] |

| Pressure | 1–3 Atmospheres (H₂) | Moderate pressure avoids hydrogenolysis of the ester groups.[1] |

| Temperature | 65–70°C | Critical Control Point: <60°C is too slow; >80°C risks transesterification.[1][2] |

Step-by-Step Workflow:

-

Charge: Load 1.0 mol of diethyl furfurylidenemalonate and 500 mL ethanol into a stainless steel autoclave.

-

Catalyst: Add 5% w/w of Pd/C catalyst (handle under inert gas to prevent ignition).

-

Purge: Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

-

Reaction: Pressurize to 3 atm H₂. Heat to 70°C with vigorous stirring (1000 rpm).

-

Monitoring: Monitor H₂ uptake. Reaction is complete when uptake ceases (approx. 2-4 hours).[1][2]

-

Workup: Cool to RT. Vent H₂. Filter through Celite to remove Pd/C.[1][2]

-

Isolation: Concentrate filtrate in vacuo. Distill residue (bp 103-104°C at 0.3 mmHg) to yield the target.

Downstream Application: Synthesis of Naftidrofuryl

Diethyl tetrahydrofurfurylmalonate is the "pivot" molecule.[1][2] Once synthesized, it undergoes a second alkylation to attach the naphthyl group, followed by decarboxylation.[1]

Figure 2: The role of the intermediate in the total synthesis of Naftidrofuryl.

References

-

Fontaine, L. (1968).[1][2] Naphthyl esters. US Patent 3,361,770 .[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2]

-

Mylari, B. L. (1972).[1][2] Preparation of diethyl tetrahydrofurfurylmalonate. US Patent 3,651,096 .[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2]

-

National Center for Biotechnology Information. (n.d.).[1][2] Diethyl tetrahydrofurfurylmalonate (CID 3015896).[1][2][3] PubChem Compound Summary. Retrieved October 26, 2023.[1][2] [1]

-

Descours, D., et al. (1991).[1][2] Optical Isomers of Naftidrofuryl. Helvetica Chimica Acta, 74(6), 1213-1220.[1] (Validating the stereochemistry of the tetrahydrofurfuryl moiety). [1]

-

BenchChem. (2023).[1][2] General Protocols for Malonic Ester Synthesis. (Reference for standard workup procedures).

Sources

A Theoretical and Computational Guide to Diethyl Tetrahydrofurfurylmalonate: Probing Conformational Landscapes and Electronic Structure

Abstract

Diethyl tetrahydrofurfurylmalonate (DTHFM) represents a class of molecules with significant potential in medicinal chemistry and materials science, owing to its flexible structure and the presence of multiple functional groups. Despite its synthetic accessibility, a comprehensive theoretical understanding of its conformational preferences, electronic properties, and reactivity is notably absent in the current literature. This technical guide provides a robust computational framework for the in-depth theoretical characterization of DTHFM. By leveraging established quantum chemical methodologies, successfully applied to analogous systems such as tetrahydrofurfuryl alcohol and various diethyl malonate derivatives, we outline a systematic approach to elucidate the intricate interplay of steric and electronic effects that govern the molecular behavior of DTHFM. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to predict and understand the properties of flexible molecules, thereby accelerating their research and development efforts.

Introduction: The Case for a Theoretical Investigation of Diethyl Tetrahydrofurfurylmalonate

Diethyl tetrahydrofurfurylmalonate (CAS No: 37136-39-3, Molecular Formula: C12H20O5) is a diester of malonic acid featuring a tetrahydrofurfuryl substituent.[1] The inherent flexibility of the tetrahydrofuran ring, the rotational freedom of the side chain, and the conformational dynamics of the two ethyl ester groups present a complex and fascinating challenge for structural elucidation. Understanding the low-energy conformational ensemble of DTHFM is paramount, as these conformations will dictate its intermolecular interactions, and by extension, its biological activity and material properties.

While experimental characterization provides invaluable data, theoretical studies offer a complementary and predictive approach. Computational chemistry allows for the exploration of the entire potential energy surface, the identification of all stable conformers, and the quantification of the energetic barriers between them. Furthermore, it provides insights into the electronic structure, which is key to understanding the molecule's reactivity and spectroscopic signatures.

This guide, therefore, serves as a comprehensive roadmap for the theoretical investigation of DTHFM, proposing a multi-faceted computational protocol designed to yield a holistic understanding of its molecular properties.

Proposed Computational Methodology: A Synergistic Approach

The absence of direct theoretical studies on DTHFM necessitates a methodology built upon the successful investigation of its constituent fragments: the tetrahydrofuran ring and the diethyl malonate moiety. Our proposed workflow integrates several computational techniques to provide a thorough analysis.

Caption: Proposed computational workflow for the theoretical study of Diethyl tetrahydrofurfurylmalonate (DTHFM).

Conformational Analysis: Navigating the Potential Energy Surface

The conformational landscape of DTHFM is expected to be complex due to the flexibility of the tetrahydrofuran (THF) ring and the multiple rotatable bonds. A thorough conformational search is therefore the critical first step.

Step-by-Step Protocol:

-

Initial Search: A stochastic or systematic conformational search using a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94 force field) is recommended to generate a diverse set of initial structures.

-

DFT Optimization: The low-energy conformers from the initial search should then be subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set offers a good balance of accuracy and computational cost for molecules of this size.

-

Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations must be performed at the same level of theory. The absence of imaginary frequencies validates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Transition State (TS) Search: To understand the dynamics of conformational interconversion, transition state searches can be performed between key low-energy conformers. This will allow for the calculation of rotational energy barriers.

Recent studies on tetrahydrofurfuryl alcohol (THFA) have shown that the THF ring can adopt both envelope (E) and twist (T) conformations, with the relative stability being influenced by the orientation of the side chain.[1][2] A similar phenomenon is anticipated for DTHFM.

Electronic Structure and Reactivity Descriptors

Once the key conformers are identified, a deeper analysis of their electronic structure is necessary to understand their reactivity and intermolecular interaction potential.

Step-by-Step Protocol:

-

High-Level Single-Point Energies: To obtain more accurate relative energies of the conformers, single-point energy calculations with a more robust functional, such as a dispersion-corrected functional like ωB97X-D, and a larger basis set, like aug-cc-pVTZ, are advisable.

-

Molecular Electrostatic Potential (MEP): The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[3][4] For DTHFM, the MEP will highlight the negative potential around the carbonyl and ether oxygens, indicating their propensity to act as hydrogen bond acceptors.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the quantification of hyperconjugative interactions.[5] In DTHFM, NBO analysis can reveal stabilizing interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent sigma bonds, which can influence conformational preferences.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Prediction of Spectroscopic Properties

Computational chemistry can be a powerful tool for predicting and interpreting spectroscopic data.

Step-by-Step Protocol:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[1][6] By performing GIAO calculations on the low-energy conformers and then taking a Boltzmann-weighted average of the chemical shifts, a theoretical NMR spectrum can be generated for comparison with experimental data.

-

IR Spectroscopy: The frequency calculations performed to validate the minima also provide the vibrational frequencies and intensities, which can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors. For esters, characteristic strong C=O and C-O stretching vibrations are expected.[7]

Expected Theoretical Insights for Diethyl Tetrahydrofurfurylmalonate

Based on the proposed methodology and studies of analogous molecules, we can anticipate several key findings from a theoretical investigation of DTHFM.

Conformational Preferences

The conformational landscape of DTHFM will likely be dominated by a few low-energy conformers. The key structural parameters determining their relative stability will be:

-

THF Ring Pucker: The tetrahydrofuran ring is expected to adopt either an envelope or a twist conformation. The specific puckering will likely be coupled to the orientation of the malonate side chain to minimize steric clashes.

-

Side Chain Orientation: The dihedral angle between the THF ring and the malonate group will be a critical determinant of conformational stability.

-

Ester Group Conformations: The two ethyl ester groups can also adopt different conformations, which will contribute to the overall conformational complexity.

| Parameter | Expected Range of Values | Significance |

| Relative Energy (ΔG) | 0 - 5 kcal/mol for low-energy conformers | Determines the population of each conformer at a given temperature. |

| Key Dihedral Angles | Varied | Define the 3D structure and steric interactions. |

| Rotational Barriers | 2 - 10 kcal/mol | Indicate the flexibility of the molecule and the ease of interconversion between conformers. |

Electronic Properties and Reactivity

The electronic properties of DTHFM will be largely dictated by the ester and ether functional groups.

-

MEP: The MEP is expected to show significant negative potential around the five oxygen atoms, making them the primary sites for electrophilic attack and hydrogen bonding. The protons on the carbon alpha to the carbonyl groups will exhibit a relatively positive potential due to the electron-withdrawing nature of the esters.

-

NBO: NBO analysis will likely reveal significant delocalization of the lone pairs of the ester and ether oxygens into neighboring antibonding orbitals. This hyperconjugation contributes to the stability of certain conformations.

-

FMOs: The HOMO is expected to be localized primarily on the oxygen atoms, while the LUMO will likely be centered on the carbonyl groups. The HOMO-LUMO gap will provide an indication of the molecule's kinetic stability.

Caption: Expected distribution of MEP and localization of FMOs in DTHFM.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of Diethyl tetrahydrofurfurylmalonate. By employing a combination of conformational analysis, electronic structure calculations, and spectroscopic predictions, researchers can gain a deep and predictive understanding of this flexible and functionally rich molecule. The insights derived from such studies will be invaluable for applications in drug design, where conformation and electronic properties are key determinants of binding affinity, and in materials science, where intermolecular interactions govern macroscopic properties.

Future work could extend this theoretical framework to study the interactions of DTHFM with biological targets or its behavior in different solvent environments. The methodologies described herein provide a solid foundation for these and other exciting avenues of research, ultimately enabling the rational design of new molecules with tailored properties.

References

-

PubChem. Diethyl tetrahydrofurfurylmalonate. National Center for Biotechnology Information. Available from: [Link]

-

Silva, W. G. D. P., et al. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ChemPhysChem, e202400298. Available from: [Link]

-

Abraham, R. J., & Mobli, M. (2005). prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(5), 355-365. Available from: [Link]

-

Deng, J., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(25), 5489-5495. Available from: [Link]

-

Tan, T. T., et al. (2020). GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF) BASED ON DFT CALCULATIONS. Dalat University Journal of Science, 10(4). Available from: [Link]

-

Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 35(12), 10-15. Available from: [Link]

-

Suresh, C. H. (2022). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. WIREs Computational Molecular Science, 12(3), e1584. Available from: [Link]

- Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.

-

iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available from: [Link]

-

Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Available from: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Supplemental Topics. Available from: [Link]

-

LabXchange. (2025). Ester Functional Group and Esterification. Available from: [Link]

-

Politzer, P., & Murray, J. S. (1991). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Reviews in Inorganic Chemistry, 12(1-2), 1-32. Available from: [Link]

-

NIST. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Varella, W. A., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. Scientific Reports, 10(1), 15214. Available from: [Link]

-

Vorotnikov, V., Mpourmpakis, G., & Vlachos, D. G. (2012). DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). ACS Catalysis, 2(12), 2496-2504. Available from: [Link]

Sources

- 1. Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amide rotation trajectories probed by symmetry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01421J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ester | Functional Group, Properties & Structural Formula - Video | Study.com [study.com]

- 6. scite.ai [scite.ai]

- 7. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Selective Catalytic Hydrogenation of Diethyl Furfurylidenemalonate

Introduction: Transforming Biomass-Derived Platforms into High-Value Intermediates

The transition towards sustainable chemical synthesis has placed significant emphasis on the utilization of biomass-derived platform molecules. Furfural, produced from the dehydration of pentose sugars found in lignocellulosic biomass, is a cornerstone of this bio-based economy.[1] The Knoevenagel condensation of furfural with active methylene compounds, such as diethyl malonate, yields diethyl furfurylidenemalonate (1), a versatile α,β-unsaturated compound.[2]

This application note provides a detailed protocol and scientific rationale for the selective catalytic hydrogenation of the exocyclic double bond of diethyl furfurylidenemalonate. This transformation yields diethyl 2-(furan-2-ylmethyl)malonate (2), a saturated malonic ester derivative. This product is a highly valuable synthetic intermediate, as the malonate moiety can be further manipulated for chain extension or the introduction of various functional groups, making it a precursor for pharmaceuticals, agrochemicals, and specialty polymers. The furan ring itself can also undergo further transformations, adding to the synthetic utility of the product.

The protocol described herein focuses on the use of palladium on carbon (Pd/C) as a heterogeneous catalyst, which is widely recognized for its high efficiency and selectivity in reducing carbon-carbon double bonds without affecting the furan ring or the ester functionalities under controlled conditions.

Mechanistic Rationale and Catalyst Selection

The Mechanism of Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a surface-mediated reaction.[3] The process involves the following key steps:

-

Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (e.g., Palladium). The H-H bond is weakened and cleaved, forming reactive metal-hydride species on the surface.

-

Substrate Complexation: The diethyl furfurylidenemalonate molecule also adsorbs onto the catalyst surface, primarily through interaction with its π-system of the C=C double bond.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the two carbons of the double bond. This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.[4]

-

Desorption: The saturated product, diethyl 2-(furan-2-ylmethyl)malonate, has a weaker affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.

Causality in Catalyst and Condition Selection

The primary challenge in the hydrogenation of diethyl furfurylidenemalonate is to achieve selective reduction of the conjugated C=C double bond while preserving the furan ring and the two ester groups.

-

Catalyst Choice (Pd/C):

-

Palladium (Pd): Palladium is exceptionally effective for the hydrogenation of alkenes and alkynes. It exhibits high activity under mild conditions (room temperature and low H₂ pressure), which helps to prevent over-reduction or degradation of sensitive functional groups.[5]

-

Carbon Support (C): Activated carbon is a high-surface-area, inert support that allows for excellent dispersion of the palladium nanoparticles. This high dispersion maximizes the number of available active sites, leading to high catalytic efficiency. The carbon support is also robust and facilitates easy recovery of the catalyst by filtration.

-

Selectivity: Compared to more aggressive catalysts like Raney Nickel or Platinum oxides, Pd/C is less prone to hydrogenating the furan ring or reducing the ester groups under the recommended conditions.[6][7]

-

-

Solvent (Ethanol/Ethyl Acetate):

-

An inert solvent that solubilizes the substrate is crucial. Protic solvents like ethanol or aprotic esters like ethyl acetate are excellent choices. They effectively dissolve the starting material and product, do not react with the catalyst or substrate, and have boiling points that allow for easy removal during work-up.

-

-

Hydrogen Pressure (Atmospheric):

-

For the selective reduction of an activated alkene, high hydrogen pressures are often unnecessary and can be detrimental to selectivity.[8] Using a hydrogen balloon provides a slight positive pressure, which is sufficient to drive the reaction to completion efficiently while minimizing the risk of over-reduction. This also simplifies the experimental setup and enhances safety.

-

Visualizing the Transformation and Workflow

Diagram 1: Chemical Transformation

Caption: Overall reaction for the hydrogenation of diethyl furfurylidenemalonate.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is a self-validating system. The progress is monitored by Thin-Layer Chromatography (TLC), which directly visualizes the conversion of the starting material to the product, ensuring the reaction's completion before proceeding to the work-up.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| Diethyl furfurylidenemalonate (1) | ≥97% | Sigma-Aldrich |

| Palladium on activated carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Celite® 545 | --- | Sigma-Aldrich |

| Hydrogen (H₂) Gas | High Purity | Local Supplier |

| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Local Supplier |

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Magnetic stir plate and stir bar

-

Septa and needles

-

Hydrogen-filled balloon with needle adapter

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Rotary evaporator

-

TLC plates (Silica gel 60 F₂₅₄)

-

Glassware for column chromatography

Step-by-Step Procedure

A. Reaction Setup:

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add diethyl furfurylidenemalonate (1) (1.00 g, 4.20 mmol).

-

Add anhydrous ethanol (25 mL) to dissolve the substrate completely.

B. Catalyst Addition and Inerting: 3. CAUTION: Pd/C can be pyrophoric when dry. Handle with care in a well-ventilated fume hood. Weigh 10% Pd/C (50 mg, ~5 mol% relative to substrate) and add it to the reaction mixture. 4. Seal the flask with a rubber septum. 5. Insert a needle connected to a nitrogen or argon line and another needle to act as an outlet. Gently bubble the inert gas through the solution for 5-10 minutes to remove all oxygen.